For Researchers, Scientists, and Drug Development Professionals
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Core Chemical Properties and Structure of Lauryl Lactate (B86563)
This technical guide provides a comprehensive overview of the chemical properties, structure, synthesis, and analysis of lauryl lactate. The information is intended for researchers, scientists, and professionals in drug development who may utilize this compound for its emollient, emulsifying, and solubilizing properties.
Chemical Identity and Physical Properties
Lauryl lactate, also known as dodecyl 2-hydroxypropanoate, is the ester formed from the condensation of lauryl alcohol and lactic acid.[1][2] It is a clear, colorless to pale yellow liquid with a characteristic faint, buttery odor.[1][3] Functioning as a skin-softening agent and emollient, it is utilized in a variety of cosmetic and personal care products.[1]
Table 1: Chemical Identifiers for Lauryl Lactate
| Identifier | Value |
| IUPAC Name | dodecyl 2-hydroxypropanoate[4] |
| CAS Number | 6283-92-7[1] |
| Molecular Formula | C₁₅H₃₀O₃[4][5][6] |
| SMILES | CCCCCCCCCCCCOC(=O)C(C)O[4][7] |
| InChI | InChI=1S/C15H30O3/c1-3-4-5-6-7-8-9-10-11-12-13-18-15(17)14(2)16/h14,16H,3-13H2,1-2H3[4][6] |
| InChIKey | QQQMUBLXDAFBRH-UHFFFAOYSA-N[4][6] |
Table 2: Physicochemical Properties of Lauryl Lactate
| Property | Value |
| Molecular Weight | 258.40 g/mol [4] |
| Appearance | Clear, colorless to pale yellow liquid[1][5] |
| Odor | Faint, buttery, mild, and pleasant[1][6] |
| Boiling Point | 342 °C[7] |
| Specific Gravity | 0.910 to 0.922 @ 25 °C |
| Refractive Index | 1.4417 to 1.4456 @ 25 °C |
| Solubility | Practically insoluble in water; Soluble in alcohol.[4] |
| Flash Point | 132.78 °C (271.00 °F)[3] |
Chemical Structure and Synthesis
The chemical structure of lauryl lactate consists of a C12 alkyl chain (lauryl group) attached to a lactate moiety through an ester linkage. The presence of a hydroxyl group on the lactate portion of the molecule contributes to its chemical properties.
Caption: Chemical Structure of Lauryl Lactate.
Synthesis of Lauryl Lactate
Lauryl lactate is synthesized via the esterification of lauryl alcohol with lactic acid.[2][5] This reaction is typically catalyzed by an acid and involves the removal of water to drive the equilibrium towards the product.
Caption: General Workflow for the Synthesis of Lauryl Lactate.
Experimental Protocols
Synthesis of Lauryl Lactate by Fischer Esterification
Objective: To synthesize lauryl lactate from lauryl alcohol and lactic acid.
Materials:
-
Lactic acid (88%)
-
Lauryl alcohol (dodecan-1-ol)
-
Concentrated sulfuric acid (catalyst)
-
Toluene (for azeotropic removal of water)
-
Sodium bicarbonate solution (5% w/v)
-
Anhydrous magnesium sulfate (B86663)
-
Round-bottom flask, Dean-Stark apparatus, reflux condenser, separatory funnel, rotary evaporator, distillation apparatus.
Procedure:
-
A mixture of lauryl alcohol (1 mole equivalent) and lactic acid (1.2 mole equivalents) is added to a round-bottom flask.
-
Toluene is added as a solvent to facilitate the azeotropic removal of water.
-
A catalytic amount of concentrated sulfuric acid (e.g., 0.5% by weight of the reactants) is carefully added to the flask.
-
The flask is fitted with a Dean-Stark apparatus and a reflux condenser.
-
The reaction mixture is heated to reflux. The water produced during the esterification is collected in the Dean-Stark trap.
-
The reaction is monitored by thin-layer chromatography (TLC) or by the amount of water collected.
-
Once the reaction is complete, the mixture is cooled to room temperature.
-
The reaction mixture is washed with a 5% sodium bicarbonate solution to neutralize the acid catalyst, followed by washing with brine.
-
The organic layer is dried over anhydrous magnesium sulfate and filtered.
-
The solvent (toluene) is removed under reduced pressure using a rotary evaporator.
-
The crude lauryl lactate is purified by vacuum distillation to yield a clear, colorless to pale yellow liquid.
Characterization of Lauryl Lactate
Objective: To confirm the structure of lauryl lactate.
Instrumentation: 400 MHz NMR Spectrometer.
Sample Preparation: A small amount of the purified lauryl lactate is dissolved in deuterated chloroform (B151607) (CDCl₃).
Expected ¹H NMR Spectral Data:
-
δ 0.88 (t, 3H): Terminal methyl group of the lauryl chain.
-
δ 1.26 (m, 18H): Methylene groups (-CH₂-) of the lauryl chain.
-
δ 1.42 (d, 3H): Methyl group of the lactate moiety.
-
δ 1.65 (quintet, 2H): Methylene group (-CH₂-) adjacent to the ester oxygen on the lauryl chain.
-
δ 4.15 (t, 2H): Methylene group (-OCH₂-) of the lauryl chain attached to the ester oxygen.
-
δ 4.28 (q, 1H): Methine group (-CH-) of the lactate moiety.
-
A broad singlet for the hydroxyl proton (-OH) may be observed, with its chemical shift being concentration-dependent.
Expected ¹³C NMR Spectral Data:
-
δ 14.1: Terminal methyl carbon of the lauryl chain.
-
δ 20.5: Methyl carbon of the lactate moiety.
-
δ 22.7, 25.9, 28.6, 29.3, 29.5, 29.6, 31.9: Methylene carbons of the lauryl chain.
-
δ 65.5: Methylene carbon (-OCH₂-) of the lauryl chain.
-
δ 66.7: Methine carbon (-CHOH-) of the lactate moiety.
-
δ 175.8: Carbonyl carbon (-C=O) of the ester.
Objective: To identify the functional groups present in lauryl lactate.
Instrumentation: Fourier-Transform Infrared (FTIR) Spectrometer.
Sample Preparation: A thin film of the liquid sample is placed between two salt plates (e.g., NaCl or KBr).
Expected IR Absorption Bands:
-
3450 cm⁻¹ (broad): O-H stretching of the hydroxyl group.
-
2925 and 2855 cm⁻¹ (strong): C-H stretching of the alkyl chain.
-
1735 cm⁻¹ (strong): C=O stretching of the ester group.
-
1250-1000 cm⁻¹ (strong): C-O stretching of the ester and alcohol.
Objective: To determine the molecular weight and fragmentation pattern of lauryl lactate.
Instrumentation: Gas Chromatograph-Mass Spectrometer (GC-MS) with an Electron Ionization (EI) source.
Sample Preparation: A dilute solution of lauryl lactate in a volatile organic solvent (e.g., dichloromethane (B109758) or ethyl acetate) is prepared.
Expected Results:
-
The molecular ion peak [M]⁺ at m/z = 258.4 may be observed, although it might be weak or absent in EI-MS.
-
Characteristic fragment ions would include those resulting from the loss of the lauryl group, the lactate moiety, and cleavage at various points along the alkyl chain. A prominent peak corresponding to the lactate fragment may be observed.
Applications in Drug Development
Lauryl lactate is primarily used as an excipient in topical and transdermal drug delivery systems. Its properties make it suitable for:
-
Emolliency: It provides a smooth and soft feel to the skin, which can improve the sensory characteristics of topical formulations.
-
Solubilization: It can act as a solubilizer for poorly water-soluble active pharmaceutical ingredients (APIs), enhancing their formulation into creams, lotions, and ointments.
-
Penetration Enhancement: As an alpha-hydroxy acid (AHA) ester, it may facilitate the penetration of APIs through the stratum corneum.
Safety and Handling
Lauryl lactate is generally considered safe for use in cosmetic and pharmaceutical applications. However, standard laboratory safety precautions should be followed:
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Handle in a well-ventilated area.
-
Avoid contact with eyes, skin, and clothing.
-
Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.
For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.[8][9][10]
References
- 1. nopr.niscpr.res.in [nopr.niscpr.res.in]
- 2. specialchem.com [specialchem.com]
- 3. Quantification of lactate from various metabolic pathways and quantification issues of lactate isotopologues and isotopmers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ES2395676T3 - Preparation procedures for lactyl alkyl lactates - Google Patents [patents.google.com]
- 5. Lauryl Lactate | C15H30O3 | CID 22692 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Lauryl lactyl lactate, DL- | C18H34O5 | CID 54227254 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Lactate isotopomer analysis by 1H NMR spectroscopy: consideration of long-range nuclear spin-spin interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. natureworksllc.com [natureworksllc.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. ewg.org [ewg.org]
